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molecular formula C12H16O2 B189036 4-(2,2-Dimethylpropyl)benzoic acid CAS No. 65687-52-7

4-(2,2-Dimethylpropyl)benzoic acid

Cat. No. B189036
M. Wt: 192.25 g/mol
InChI Key: XSNKOUWZXGZYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199142B2

Procedure details

To a solution of 1.74 g (7.76 mmol) of 4-(2,2-dimethylpropyl)-4-ethenylbenzene (from Step A) in 10 mL EtOAc and 10 mL H2O was added 8.30 g (38.8 mmol) of NaIO4 and 1 mg (0.0078 mmol) RuO2. The reaction mixture was heated to 40° C. for 30 min. The reaction mixture was cooled and stirred at rt for 16 hr. To the reaction mixture was added H2O and EtOAc, and layers were separated. The organic layer was dried and concentrated to dryness to provide 776 mg of the title compound: 1H NMR (500 Mhz) δ 0.91 (s, 9H), 2.53 (s, 2H), 7.12 (d, J=8.0, 2H), 7.84 (d, J=8.0, 2H); ESI-MS 193 (M+H); LC-1: 3.2 min.
Name
4-(2,2-dimethylpropyl)-4-ethenylbenzene
Quantity
1.74 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
RuO2
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[CH2:3][C:4]1(C=C)[CH:9]=[CH:8][CH:7]=[CH:6][CH2:5]1.CC[O:16][C:17](C)=[O:18]>O>[CH3:13][C:2]([CH3:1])([CH3:12])[CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:17]([OH:18])=[O:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-(2,2-dimethylpropyl)-4-ethenylbenzene
Quantity
1.74 g
Type
reactant
Smiles
CC(CC1(CC=CC=C1)C=C)(C)C
Name
NaIO4
Quantity
8.3 g
Type
reactant
Smiles
Name
RuO2
Quantity
1 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at rt for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
were separated
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CC1=CC=C(C(=O)O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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